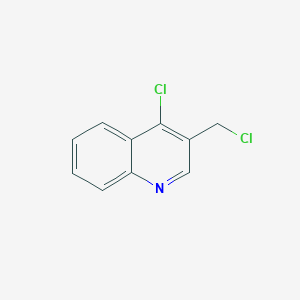

4-Chloro-3-(chloromethyl)quinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Chloro-3-(chloromethyl)quinoline is a useful research compound. Its molecular formula is C10H7Cl2N and its molecular weight is 212.07 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Antimicrobial Activity

One of the primary applications of 4-Chloro-3-(chloromethyl)quinoline and its derivatives is their antimicrobial activity. Research indicates that quinoline derivatives exhibit significant antibacterial properties against various pathogens.

- Case Study : A study demonstrated that derivatives of quinoline, including those with chloromethyl substitutions, showed activity against Staphylococcus aureus , Escherichia coli , and Bacillus subtilis . The minimum inhibitory concentrations ranged from 300 to 500 µg/mL, indicating potential for further development as antimicrobial agents .

Antitumor Properties

Quinoline derivatives have also been investigated for their antitumor activities. The structural modifications in compounds like this compound can enhance their efficacy against cancer cell lines.

- Data Table: Antitumor Activity of Quinoline Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 (Lung cancer) | 1.53 |

| This compound | HT29 (Colon cancer) | 0.77 |

Research has shown that certain derivatives exhibit significant inhibitory activity against human cancer cell lines, outperforming traditional chemotherapeutics like cisplatin .

Insecticidal Applications

The compound has also been synthesized into derivatives that demonstrate insecticidal properties, particularly against vectors of malaria and dengue.

- Case Study : A derivative of quinoline was reported to have larvicidal and pupicidal effects against mosquito larvae, with lethal toxicity ranging from 4.408 µM/mL to 7.958 µM/mL . This suggests potential applications in vector control strategies.

Anti-Tuberculosis Activity

Quinoline derivatives have been explored as candidates for anti-tuberculosis agents due to their ability to inhibit the growth of Mycobacterium tuberculosis.

- Research Findings : Compounds derived from halomethylquinolines exhibited promising anti-tubercular activity comparable to established treatments like rifampicin . This positions them as potential leads in the development of new anti-tuberculosis medications.

Synthesis and Chemical Versatility

The synthesis of this compound can be achieved through various chemical pathways, allowing for the creation of a diverse range of derivatives with tailored biological activities.

Analyse Des Réactions Chimiques

Reaction Pathways

2.1 Nucleophilic Substitution

The chloromethyl group undergoes nucleophilic substitution under basic conditions (e.g., NaOH or K₂CO₃). This reactivity enables functionalization at the C3 position, a key site for further transformations.

2.2 Transition-Metal Catalyzed Coupling

2.2.1 Sonogashira Coupling

In a domino Sonogashira coupling , 4-Chloro-3-(chloromethyl)quinoline reacts with terminal acetylenes (e.g., phenylacetylene) in the presence of PdCl₂/Ph₃P to form dimerized products via oxidative addition and reductive elimination . A typical reaction proceeds in acetonitrile with triethylamine as a base, achieving yields up to 88% .

| Reaction Conditions | Yield |

|---|---|

| PdCl₂/Ph₃P, TEA, CH₃CN | 88% |

| PdCl₂, TEA, DMF | 70% |

2.2.2 Suzuki Coupling

The compound participates in Suzuki-Miyaura coupling with boronic acids using catalytic systems like NaPdCl₄, leading to arylated quinoline derivatives .

2.3 Bromination

Radical bromination using NBS introduces bromomethyl groups at the C4 position, expanding the halomethyl functionality .

2.4 Three-Component Domino Reaction

A multi-step reaction involving aldol condensation , Michael addition , and Suzuki coupling produces highly functionalized quinolines. This sequence demonstrates the compound’s utility in constructing complex heterocycles .

Reaction Mechanisms

3.1 Nucleophilic Substitution Mechanism

The chloromethyl group’s reactivity stems from its electrophilic carbon, which undergoes substitution via an SN2 mechanism under basic conditions.

3.2 Sonogashira Coupling Mechanism

The catalytic cycle involves:

-

Oxidative addition of the Ar-Cl bond to generate a Pd(II) intermediate.

-

Acetylene insertion facilitated by Et₃N.

-

Reductive elimination to form the C-C bond.

-

Dimerization via nucleophilic substitution of the chloromethyl group .

Scope and Substituent Effects

4.1 Substituent Tolerance

The compound accommodates diverse substituents (e.g., methyl, methoxy, Cl, Br) at the quinoline core, as demonstrated in Sonogashira coupling reactions .

| Substituent | Acetylene Partner | Yield |

|---|---|---|

| Methyl | Phenylacetylene | 81–87% |

| Methoxy | Propargyl phenoxide | 81–87% |

4.2 Electronic Effects

The chlorine substituents enhance reactivity by stabilizing intermediates through electron-withdrawing effects . This property is critical in modulating binding affinities in bioactive derivatives.

Propriétés

Formule moléculaire |

C10H7Cl2N |

|---|---|

Poids moléculaire |

212.07 g/mol |

Nom IUPAC |

4-chloro-3-(chloromethyl)quinoline |

InChI |

InChI=1S/C10H7Cl2N/c11-5-7-6-13-9-4-2-1-3-8(9)10(7)12/h1-4,6H,5H2 |

Clé InChI |

KAGQRUNOAPAMCZ-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C2C(=C1)C(=C(C=N2)CCl)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.